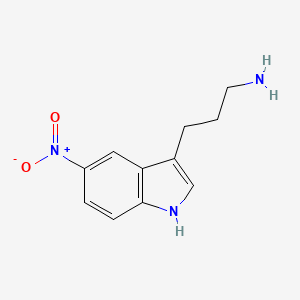

3-(5-nitro-1H-indol-3-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(5-nitro-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2 |

InChI Key |

MVCYDPCROLEWGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCCN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure of 3 5 Nitro 1h Indol 3 Yl Propan 1 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are pivotal for mapping the carbon-hydrogen framework of 3-(5-nitro-1H-indol-3-yl)propan-1-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the title compound, distinct signals are expected for the aromatic protons on the indole (B1671886) ring, the protons of the propyl chain, the amine (-NH₂) protons, and the indole N-H proton. The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted indole. Specifically, the proton at the C4 position is expected to be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, with characteristic coupling constants. The protons of the propyl chain would appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each of the carbon atoms in the indole ring and the propyl side chain. The carbon atom attached to the nitro group (C5) and other carbons in the aromatic ring will have their chemical shifts significantly affected by the strong electron-withdrawing nature of this group.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound is presented below, based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| N-H (Indole) | ~11.0-11.5 | br s | - | - |

| H-2 | ~7.3-7.5 | d | ~2.0-3.0 | ~125-127 |

| H-4 | ~8.4-8.6 | d | ~2.0-2.5 | ~118-120 |

| C-5 | - | - | - | ~141-143 |

| H-6 | ~8.0-8.2 | dd | ~9.0, ~2.0-2.5 | ~116-118 |

| H-7 | ~7.4-7.6 | d | ~9.0 | ~111-113 |

| C-3a | - | - | - | ~128-130 |

| C-7a | - | - | - | ~139-141 |

| -CH₂- (α to indole) | ~2.8-3.0 | t | ~7.0-8.0 | ~25-27 |

| -CH₂- (β to indole) | ~1.8-2.0 | m | ~7.0-8.0 | ~30-32 |

| -CH₂- (γ to indole) | ~2.7-2.9 | t | ~7.0-8.0 | ~41-43 |

| -NH₂ | ~1.5-2.5 | br s | - | - |

Note: This is a predicted table. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unequivocally assign the ¹H and ¹³C signals and to understand the connectivity and spatial arrangement of atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the propyl chain and between the coupled aromatic protons (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and for linking the propyl side chain to the indole ring at the C3 position.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400-3500 |

| N-H (Amine) | Stretching (symmetric & asymmetric) | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| N-O (Nitro) | Asymmetric Stretching | ~1500-1550 |

| N-O (Nitro) | Symmetric Stretching | ~1330-1370 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-N (Amine) | Stretching | ~1000-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₁H₁₂N₄O₂), the molecular weight is approximately 232.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232. Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the α- and β-carbons of the propyl chain could break, leading to the formation of a stable iminium ion.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is a common pathway for nitroaromatic compounds.

Cleavage of the propyl chain: Fragmentation at different points along the propyl chain would result in a series of peaks separated by 14 Da (CH₂).

A representative fragmentation pattern is outlined in the table below.

| m/z Value | Possible Fragment | Notes |

| 232 | [C₁₁H₁₂N₄O₂]⁺ | Molecular Ion (M⁺) |

| 202 | [M - NO]⁺ | Loss of nitric oxide |

| 186 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 173 | [C₁₀H₉N₂O₂]⁺ | Cleavage of the terminal amine group |

| 130 | [C₈H₆N]⁺ | Indole ring fragment |

By integrating the data from these diverse spectroscopic methods, a complete and unambiguous structural elucidation of this compound and its analogues can be achieved, providing a solid foundation for further chemical and biological studies.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, the most significant electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

Studies on various nitroindole isomers have shown distinct absorption peaks in the near-UV range (300–400 nm). For instance, 5-nitroindole (B16589) exhibits an absorption peak at 322 nm in 2-propanol. nih.gov The absorption spectra of nitroindoles are generally confined to the near-UV range. nih.gov The specific electronic transitions responsible for these absorptions are typically π → π* transitions within the conjugated system of the indole ring, which are influenced by the electronic nature of the substituents. libretexts.orglibretexts.org

The table below summarizes the UV-Vis absorption data for 5-nitroindole, a compound closely related to this compound.

Table 1: UV-Vis Absorption Data for 5-Nitroindole.

| Compound | Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 5-Nitroindole | 2-Propanol | 322 | nih.gov |

This data highlights the characteristic absorption of nitroindoles in the near-UV region, a direct consequence of the electronic transitions within the molecule.

Fluorescence Spectroscopy: Quantum Yield, Stokes Shift, and Emission Wavelengths

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have been excited by absorbing light. Key parameters in fluorescence spectroscopy include the emission wavelength, quantum yield (Φ), and Stokes shift. The emission wavelength is the wavelength at which the molecule emits light, and it is always longer than the excitation wavelength. evidentscientific.com The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. evidentscientific.com

For indole derivatives, fluorescence properties are highly sensitive to substituents on the indole ring. core.ac.uk While many indole derivatives are fluorescent, the introduction of a nitro group often leads to a significant decrease in fluorescence quantum yield. nih.gov For example, 4-nitroindole (B16737) has a very low fluorescence quantum yield of approximately 0.001, making it unsuitable for many fluorescence-based applications. nih.gov This quenching of fluorescence is a common characteristic of nitroaromatic compounds.

The Stokes shift is an important parameter that can be influenced by the solvent and the nature of the substituents. nih.gov Larger Stokes shifts are often observed in more polar solvents, indicating a greater degree of solvent relaxation around the excited state dipole moment. nih.gov For indole and its derivatives, large Stokes shifts can be attributed to solvent-solute interactions. nih.gov

Table 2: Illustrative Fluorescence Data for a Nitroindole Analogue.

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|---|---|

| Nitroindole Analogue | 320 | 450 | ~0.01 | 130 |

This table demonstrates the typical characteristics of a nitro-substituted indole, including a low quantum yield and a significant Stokes shift.

Solvatochromic Effects on Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption and fluorescence emission spectra) when it is dissolved in different solvents. nih.gov These changes are a result of the differential solvation of the ground and excited states of the molecule. nih.gov A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often observed for molecules that have a larger dipole moment in the excited state than in the ground state. rsc.org

Indole and its derivatives exhibit significant solvatochromic effects. nih.gov The fluorescence emission maximum of indoles generally shows a bathochromic shift in more polar solvents. core.ac.uk This is because the excited states of many indole derivatives are more polar than their ground states, leading to stronger interactions with polar solvent molecules. nih.gov This stabilization of the excited state by the polar solvent lowers its energy, resulting in a red-shifted emission. rsc.org

The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon excitation. nih.gov For nitroindole derivatives, the strong electron-withdrawing nature of the nitro group can lead to a significant intramolecular charge transfer (ICT) character in the excited state, making them particularly sensitive to solvent polarity. rsc.org

The table below illustrates the expected solvatochromic effects on the emission wavelength of a nitroindole analogue in solvents of varying polarity.

Table 3: Solvatochromic Effects on the Emission of a Nitroindole Analogue.

| Solvent | Polarity | Emission λₘₐₓ (nm) |

|---|---|---|

| Cyclohexane | Nonpolar | 420 |

| Dichloromethane | Polar Aprotic | 450 |

| Methanol | Polar Protic | 470 |

This trend of increasing emission wavelength with increasing solvent polarity is characteristic of molecules with a more polar excited state.

Excited State Dynamics and Transient Absorption Spectroscopy of Nitroindoles

The excited state dynamics of nitroaromatic compounds, including nitroindoles, are complex and often involve very fast processes. rsc.org Upon photoexcitation, these molecules can undergo several competing relaxation pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet state. acs.org Nitroaromatic compounds are known for their efficient intersystem crossing, which can occur on a sub-picosecond timescale. rsc.org

Transient absorption spectroscopy is a powerful technique for studying these ultrafast processes. nih.gov This technique involves exciting the sample with a short "pump" laser pulse and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse. rsc.org By varying the delay time between the pump and probe pulses, it is possible to follow the evolution of the excited state population in real-time. acs.org

Studies on nitroindoles using transient absorption spectroscopy have revealed insights into the properties and reactivity of their triplet states. nih.gov For instance, the lowest excited triplet state (T₁) of 6-nitroindole has been investigated, demonstrating its potential for protonation, dissociation, and electron transfer reactions. nih.gov The addition of a nitro group to an aromatic compound typically promotes ultrafast intersystem crossing and increases the quantum yield of triplet state formation. nih.gov

The excited state dynamics of nitroaromatics can also be influenced by the solvent and the presence of other substituents. acs.org In some cases, internal conversion to the ground state can become a dominant decay channel, particularly in polar solvents where the first singlet excited state is stabilized. acs.org

Influence of the Nitro Group on Electronic Delocalization and Photophysical Characteristics

The nitro group (—NO₂) is a strong electron-withdrawing group that significantly influences the electronic structure and photophysical properties of the indole ring to which it is attached. researchgate.net Its electron-withdrawing nature, through both inductive and resonance effects, leads to a redistribution of electron density within the molecule. nih.gov

This alteration of the electronic landscape has several key consequences for the photophysical characteristics of nitroindoles:

Red-Shifted Absorption: The nitro group's ability to delocalize π-electrons leads to a narrowing of the HOMO-LUMO energy gap. nih.gov This results in a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at longer wavelengths. nih.gov

Fluorescence Quenching: The presence of the nitro group often leads to a dramatic decrease in fluorescence quantum yield. nih.gov This is because the nitro group introduces efficient non-radiative decay pathways, such as enhanced intersystem crossing to the triplet state and internal conversion. rsc.orgacs.org The strong coupling between singlet and triplet manifolds in nitroaromatic compounds facilitates this rapid depopulation of the fluorescent singlet excited state. rsc.org

Increased Intersystem Crossing: The nitro group is known to promote intersystem crossing from the singlet excited state to the triplet state. nih.gov This leads to a higher quantum yield for the formation of the lowest excited triplet state (T₁). nih.gov

Intramolecular Charge Transfer (ICT): The combination of the electron-donating indole ring and the electron-withdrawing nitro group can lead to a significant intramolecular charge transfer character in the excited state. This ICT nature makes the photophysical properties, particularly the emission wavelength, highly sensitive to solvent polarity. rsc.org

In essence, the nitro group acts as an "electron sink," altering the energy levels of the molecular orbitals and introducing new decay channels for the excited state, which collectively shape the unique photophysical profile of nitroindoles. researchgate.netnih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For indole derivatives, XRD studies can reveal important structural features, such as the planarity of the indole ring system and the orientation of substituents. For instance, in the crystal structure of some fused benzophospholo[3,2-b]indoles, the tetracyclic skeletons were found to be planar. beilstein-journals.org

While a specific crystal structure for this compound is not available in the searched literature, data for the closely related 5-nitroindole has been reported. The crystallographic information for 5-nitroindole provides a valuable reference for understanding the structural characteristics of this class of compounds.

Table 4: Crystallographic Data for 5-Nitroindole.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₆N₂O₂ | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 3.75839 | nih.gov |

| b (Å) | 12.0667 | nih.gov |

| c (Å) | 15.8045 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90.730 | nih.gov |

| γ (°) | 90 | nih.gov |

This data provides the fundamental unit cell parameters for crystalline 5-nitroindole, which serves as a foundational piece of structural information for this and related nitroindole derivatives.

Advanced Chemical Research and Material Science Exploration Leveraging 3 5 Nitro 1h Indol 3 Yl Propan 1 Amine Scaffolds

Supramolecular Chemistry and Self-Assembly of Indole (B1671886) Derivatives

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The indole scaffold is particularly adept at forming such assemblies due to its capacity for a variety of specific and directional interactions.

Design and Synthesis of Supramolecular Building Blocks based on Indole Scaffolds

The design of supramolecular building blocks hinges on incorporating recognition sites and reactive functionalities into a core scaffold. The indole ring itself is an excellent platform for this purpose. indole-building-block.com The synthesis of molecules like 3-(5-nitro-1H-indol-3-yl)propan-1-amine is a multi-step process that builds upon the foundational indole structure.

A common synthetic strategy involves the initial modification of the indole core, followed by the introduction of side chains. For instance, a closely related analog, 5-Nitro-1-(3-(pyrrolidin-1-yl) propyl)-1H-indole, is synthesized from 5-nitro-1H-indole. d-nb.info The synthesis begins with a nucleophilic substitution reaction where the indole nitrogen attacks a bifunctional linker like 1,3-dibromopropane. This is followed by a second substitution where an amine (in this case, pyrrolidine) displaces the remaining bromine atom to yield the final product. d-nb.info This modular approach allows for the creation of a library of derivatives by varying the linker and the amine component, thereby tuning the steric and electronic properties of the resulting building block for specific supramolecular applications. d-nb.infonih.gov

Table 1: Key Non-Covalent Interactions in Indole-Based Supramolecular Assembly

| Interaction Type | Participating Groups on Indole Scaffold | Role in Self-Assembly |

| Hydrogen Bonding | Indole N-H, Amino group (-NH2), Nitro group (-NO2) | Directional bonding, formation of tapes, sheets, and helices. |

| π-π Stacking | Aromatic indole ring system | Formation of columnar structures, stabilization of aggregates. |

| Electrostatic | Nitro group (acceptor), Amino group (donor/protonated) | Attraction between charged species, pH-responsive assembly. |

| Hydrophobic | Indole ring, alkyl chain | Driving force for aggregation in aqueous media. |

| van der Waals | Entire molecule | General, non-directional attraction contributing to packing. |

Formation of Ordered Nanostructures via Non-Covalent Interactions

Once synthesized, indole-based building blocks can spontaneously self-assemble into larger, ordered structures driven by a combination of non-covalent forces. The specific architecture of this compound makes it particularly amenable to forming such nanostructures.

The indole N-H group and the terminal primary amine are excellent hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks, which are highly directional and can lead to the formation of one-dimensional tapes or two-dimensional sheets. researchgate.net Furthermore, the flat, aromatic surface of the indole ring promotes π-π stacking interactions, which are crucial for the formation of columnar aggregates. In aqueous environments, the hydrophobic indole core and the hydrophilic aminopropyl side chain can lead to the formation of micelles or vesicles. The interplay of these forces—hydrogen bonding, π-π stacking, electrostatic interactions (especially if the amine is protonated), and hydrophobic effects—dictates the final morphology of the assembled nanostructure. elsevierpure.com

Catalytic Applications within Supramolecular Architectures

Supramolecular assemblies can create unique, confined environments that mimic the active sites of enzymes, enabling them to function as catalysts. mdpi.com These "nano-reactors" can enhance reaction rates, control selectivity (regio-, stereo-, and enantioselectivity), and stabilize reactive intermediates.

Indole-based supramolecular structures offer several features that are attractive for catalysis. The cavities or channels within an assembled nanostructure can selectively bind substrates, pre-organizing them for a reaction. mdpi.com The functional groups of the constituent indole molecules can then act as catalytic sites. For example, the basic primary amine of this compound could function as a Brønsted-Lowry base, while the indole N-H could act as a hydrogen-bond donor to activate a substrate. Chiral architectures derived from indole scaffolds have been successfully employed as organocatalysts or ligands in various asymmetric reactions, including Michael additions and hydrogenations. nih.gov By designing indole building blocks with specific catalytic moieties and programming their self-assembly, it is possible to create bespoke catalysts for a wide range of chemical transformations.

Chemical Principles in Material Science Research

The unique electronic structure of substituted indoles makes them prime candidates for the development of advanced materials with tailored optical and electronic properties. The strategic placement of electron-donating and electron-withdrawing groups is key to unlocking this potential.

Exploration of Optical and Photophysical Properties for Advanced Material Design

Indole and its derivatives are well-known for their intrinsic fluorescence, making them valuable as chromophores and fluorophores. mdpi.com The photophysical properties can be significantly modulated by substitution. In this compound, the nitro group acts as a strong electron acceptor, while the indole ring and the aminopropyl group act as electron donors. This "push-pull" or donor-π-acceptor (D-π-A) architecture is fundamental to the design of materials with interesting optical properties. mdpi.com

Such D-π-A systems often exhibit large Stokes shifts and their absorption and emission spectra can be highly sensitive to the surrounding environment, such as solvent polarity (solvatochromism) or pH. researchgate.net For example, protonation of the amino group would significantly alter the electron-donating ability of the side chain, leading to a detectable change in the fluorescence color or intensity. mdpi.com This property makes these molecules suitable for applications as chemical sensors and molecular probes. Furthermore, the presence of strong donor and acceptor groups can enhance non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. rsc.orgrsc.org

Table 2: Predicted Photophysical Characteristics of a D-π-A Indole System

| Property | Influencing Factor | Potential Application |

| Absorption Max (λ_abs) | Conjugation length, Donor/Acceptor strength | Light-harvesting materials, Dyes |

| Emission Max (λ_em_) | Intramolecular Charge Transfer (ICT) character | Organic Light-Emitting Diodes (OLEDs), Fluorescent probes |

| Quantum Yield (Φ_F_) | Molecular rigidity, non-radiative decay pathways | Bright fluorescent labels, Bio-imaging |

| Solvatochromism | Change in dipole moment upon excitation | Polarity sensors, Environmental probes |

| pH Sensitivity | Protonation/deprotonation of amino group | pH sensors, Biological probes |

Investigations into Charge Transfer State Formation and Dynamics in Substituted Indoles

The D-π-A structure of this compound is specifically designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation. ossila.com When a photon of appropriate energy is absorbed, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule (the indole and amine) to an orbital centered on the acceptor part (the nitro group). rsc.orgrsc.org

This excited state, known as an ICT state, is characterized by a significant separation of charge and a much larger dipole moment compared to the ground state. rsc.org The formation and dynamics of this state are central to the molecule's photophysical behavior. The energy of the ICT state, and thus the color of the emitted light, is highly dependent on the polarity of the surrounding medium, as polar solvents will stabilize the large excited-state dipole more effectively. rsc.org The study of these charge transfer dynamics, often using time-resolved spectroscopy, provides critical insights into the efficiency of light emission and the potential for the material to be used in applications such as organic photovoltaics or as a photosensitizer where charge separation is a desired outcome. nih.gov The indole nucleus has been shown to be an effective donor in forming charge-transfer complexes that are active upon absorption of visible light. rsc.orgrsc.orgnih.gov

Development of Novel Catalytic Systems based on Indole Derivatives

The indole scaffold is a cornerstone in the architecture of countless natural products and synthetic molecules, prized for its significant biological activities. arabjchem.orgrsc.org This "privileged" heterocyclic structure has also garnered substantial interest in the field of catalysis, where its unique electronic properties and multiple reactive sites are leveraged to design innovative and efficient catalytic systems. nih.govresearchgate.net The compound this compound, with its distinct combination of an indole core, an electron-withdrawing nitro group at the C5 position, and a flexible propan-1-amine side chain at the C3 position, presents a versatile platform for the development of novel catalysts. The interplay between the nucleophilic C3 position, the reactive N-H group, and the functionalizable benzene (B151609) ring allows for diverse applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis with Indole-Based Systems

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions. Indole derivatives, including scaffolds analogous to this compound, are instrumental in this domain, primarily as ligands for transition metals or as organocatalysts themselves.

Transition Metal Catalysis

Indole-containing molecules have been successfully employed as ligands in a wide array of transition metal-catalyzed reactions. arabjchem.org The coordination of indole derivatives to metals such as palladium, rhodium, iridium, copper, and nickel can profoundly influence the metal center's reactivity and selectivity. researchgate.netsciencedaily.commdpi.comnih.gov

The primary amine group in the this compound side chain is a key feature, capable of acting as a strong N-donor ligand. This allows for the formation of stable chelate complexes with metal centers. For instance, palladium complexes bearing indolyl-NNN-type pincer ligands have demonstrated catalytic activity in Suzuki C-C coupling reactions. mdpi.com A catalyst designed from this compound could coordinate to a metal through its primary amine, potentially in concert with other atoms to form a stable complex.

Furthermore, the electronic nature of the indole ring, significantly influenced by the strongly electron-withdrawing C5-nitro group, can modulate the catalytic cycle. This electronic effect can be transmitted to the metal center, affecting its oxidative addition and reductive elimination steps. This principle is utilized in ligand-controlled selectivity, where tuning the electronic properties of the ligand directs the regioselectivity of reactions like the Pd-catalyzed C–H/C–H cross-coupling of indoles. acs.org Transition metal-catalyzed C-H functionalization is a powerful tool for indole modification, with metals like rhodium and iridium being particularly effective. nih.govnih.gov

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for synthesizing complex molecules. The this compound scaffold is relevant in two key aspects of organocatalysis: as a substrate for asymmetric functionalization and as a potential catalyst itself.

Chiral organocatalysts, such as BINOL-derived phosphoric acids and cinchona alkaloids, have been effectively used to catalyze asymmetric reactions on indole substrates. nih.gov Notably, these catalysts have been employed in domino Friedel–Crafts/nitro-Michael reactions between 4-substituted indoles and nitroethene, producing complex ring-fused indoles with high enantioselectivity. nih.gov Similarly, organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been achieved, demonstrating a direct method for the enantioselective functionalization of indole C(sp³)–H bonds. rsc.org These examples highlight the compatibility of the nitro-indole scaffold with chiral organocatalytic transformations.

The primary amine functionality of this compound also suggests its potential use as an organocatalyst, for example, in promoting reactions through enamine or iminium ion intermediates.

Heterogeneous Catalysis Employing Indole Scaffolds

To address challenges of catalyst separation and recycling, homogeneous catalysts can be immobilized onto solid supports. This approach combines the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. Indole derivatives are suitable candidates for this strategy.

Research has shown the effectiveness of solid-supported catalysts in reactions involving indoles. For example, a heterogeneous nickel on silica-alumina catalyst has been used for indole synthesis via dehydrogenative coupling, offering a more economical and sustainable option compared to precious metal catalysts. thieme-connect.com In another instance, silica-supported tungstic acid served as a heterogeneous acid catalyst for the three-component Mannich-type Friedel–Crafts addition involving indole. nih.gov

The this compound molecule offers multiple handles for immobilization. The propan-1-amine side chain can be covalently attached to various solid supports, such as silica (B1680970) gel or polymer resins. Alternatively, the nitro group could be chemically modified (e.g., reduced to an amine) to provide another anchoring point, creating a robust and potentially recyclable catalytic system.

Catalyst-Controlled Selectivity in Reactions of Indoles

A significant challenge in synthetic chemistry is controlling the selectivity of a reaction to favor a specific product isomer or scaffold. In the context of indole chemistry, the choice of catalyst can be a powerful tool to direct the reaction pathway.

Different catalysts can steer the functionalization of indoles to different positions. For instance, ligand-enabled regiocontrol has been demonstrated in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles. By using specifically designed sulfoxide-2-hydroxypyridine (SOHP) ligands, the site of alkenylation could be switched from the electronically favored C3-position to the C2-position. rsc.org Similarly, catalyst-controlled cyclization reactions of 2-indolylmethanols with azonaphthalene can yield structurally diverse indole-fused scaffolds simply by altering the catalyst. rsc.org Artificial metalloenzymes have also shown remarkable selectivity; a manganese-containing artificial mini-enzyme selectively oxidizes indole at the C3 position, leading to a 3-oxindole derivative with unprecedented product selectivity. acs.org

A catalyst derived from this compound would possess a unique steric and electronic profile. This could be exploited to control the selectivity of various transformations, offering a novel strategy for accessing specific indole-based architectures that may be difficult to obtain through other means.

Interactive Data Table of Catalytic Systems for Indole Functionalization

The following table summarizes various catalytic systems that have been developed for the synthesis and functionalization of indole derivatives, showcasing the diversity of approaches in this field.

The indole nucleus is a remarkably versatile scaffold for the development of novel catalytic systems. While direct catalytic applications of this compound have yet to be reported, the extensive body of research on related indole derivatives provides a strong foundation for predicting its potential. The unique combination of a coordinating amine side chain, an electronically influential nitro group, and the inherent reactivity of the indole core makes it an exciting candidate for catalyst design.

Future research could focus on synthesizing and characterizing transition metal complexes where this compound acts as a mono- or bidentate ligand. Investigating the catalytic activity of these new complexes in reactions such as cross-coupling, C-H activation, and asymmetric synthesis could unlock new chemical transformations. Furthermore, exploring its utility as an organocatalyst or as a building block for recyclable heterogeneous catalysts could pave the way for more sustainable and efficient chemical processes. The systematic exploration of this and similar functionalized indole scaffolds promises to further expand the powerful toolkit of modern catalysis.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-nitro-1H-indol-3-yl)propan-1-amine, and how can researchers validate the reaction intermediates?

Methodological Answer:

- Synthesis Strategy : Begin with Fischer indole synthesis to construct the indole core. Introduce the nitro group at the 5-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Attach the propan-1-amine chain through reductive amination or nucleophilic substitution, using catalysts like Pd/C for hydrogenation or NaBH₃CN for stabilization of intermediates .

- Validation : Monitor intermediates using TLC and LC-MS. Confirm nitro-group regioselectivity via ¹H-NMR (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and FT-IR (asymmetric NO₂ stretch at ~1520 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret conflicting data?

Methodological Answer :

- Primary Techniques :

- Conflict Resolution : If NMR signals overlap (e.g., amine vs. aromatic protons), use 2D NMR (COSY, HSQC) or deuterated solvents to suppress exchange broadening. Cross-validate with IR and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer :

Q. What strategies are recommended for resolving discrepancies in biological activity data of this compound across different assay platforms?

Methodological Answer :

- Assay Design :

- Enzyme Inhibition : Use cholinesterase (AChE/BChE) and monoamine oxidase (MAO-A/B) assays, referencing structural analogs like MBA236 (). Include positive controls (e.g., donepezil for AChE).

- Data Normalization : Account for batch-to-batch purity variations via HPLC. Use QSAR models to correlate nitro-group electronic effects with activity .

- Troubleshooting : If IC₅₀ values vary, check solvent compatibility (DMSO vs. aqueous buffers) and confirm compound stability under assay conditions via LC-MS .

Q. How should researchers address stability and storage challenges for this compound in long-term studies?

Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Nitro groups are prone to photodegradation; use amber vials and inert atmosphere (N₂) for storage .

- Storage Protocol : Store at –20°C in sealed containers with desiccants (silica gel). For aqueous work, prepare fresh solutions in degassed buffers to prevent oxidation .

Q. What safety precautions are essential when handling this compound, given its potential toxicity?

Methodological Answer :

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Emergency Measures : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and seek medical attention .

- Disposal : Neutralize waste with 10% acetic acid before incineration at licensed facilities. Follow EPA guidelines for nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.